(2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine
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Overview
Description
(2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a tert-butyl group and a fluorophenyl group attached to the morpholine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine typically involves the reaction of a suitable morpholine derivative with tert-butyl and fluorophenyl reagents. One common method involves the use of (2R)-4-tert-butylmorpholine as a starting material, which is then reacted with a fluorophenyl halide under basic conditions to introduce the fluorophenyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate or sodium hydride is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert functional groups into simpler forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Simplified derivatives with reduced functional groups.
Substitution: New compounds with nucleophiles replacing the fluorine atom.
Scientific Research Applications
(2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, while the tert-butyl group can improve its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-[(1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine: A compound with similar structural features but different substituents, used in the synthesis of aprepitant, a neurokinin-1 receptor antagonist.
(2R,3S)-2-[(1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride: Another related compound with applications in pharmaceutical research.
Uniqueness
(2R)-4-tert-Butyl-2-(3-fluorophenyl)morpholine is unique due to the specific combination of tert-butyl and fluorophenyl groups attached to the morpholine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
920802-27-3 |
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Molecular Formula |
C14H20FNO |
Molecular Weight |
237.31 g/mol |
IUPAC Name |
(2R)-4-tert-butyl-2-(3-fluorophenyl)morpholine |
InChI |
InChI=1S/C14H20FNO/c1-14(2,3)16-7-8-17-13(10-16)11-5-4-6-12(15)9-11/h4-6,9,13H,7-8,10H2,1-3H3/t13-/m0/s1 |
InChI Key |
AKYHXEJXGCXHRY-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)N1CCO[C@@H](C1)C2=CC(=CC=C2)F |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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